molecular formula C13H10O4 B1587189 6-(Methoxycarbonyl)-2-naphthoic acid CAS No. 7568-08-3

6-(Methoxycarbonyl)-2-naphthoic acid

Cat. No. B1587189
CAS RN: 7568-08-3
M. Wt: 230.22 g/mol
InChI Key: SKTKMAWOMQFTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxycarbonyl)-2-naphthoic acid (MCNA) is a synthetic organic compound with a wide range of applications in scientific research. MCNA is a versatile molecule, capable of forming strong bonds with other molecules and being used in various biochemical and physiological processes. It is a useful compound for laboratory experiments, and its properties make it suitable for a variety of applications.

Scientific Research Applications

Synthesis and Characterization

6-(Methoxycarbonyl)-2-naphthoic acid has been utilized in the synthesis and characterization of various chemical compounds. For instance, it has played a role in the synthesis of isotopically labeled monomers and polymers of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. These compounds were analyzed through mass spectrometry, 1H NMR, and thermal behavior studies, providing insights into their structural and physical properties (Nieβner et al., 1993).

Polymer Synthesis

The compound has been key in the synthesis of thermotropic liquid crystal polymers (LCPs). Studies have shown that it can replace 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid in LCP synthesis. Its copolymerization has been investigated, revealing insights into the rate and by-products of the polymerization process, which is cleaner and faster than traditional methods (Han et al., 1999).

Bioorganic Chemistry

In the field of bioorganic chemistry, 6-(Methoxycarbonyl)-2-naphthoic acid derivatives have been synthesized for specific applications. For example, a derivative was utilized in the synthesis of Adapalene®, a synthetic aromatic retinoid. This study focused on the interaction of these compounds with DNA, providing valuable information on their binding characteristics and potential therapeutic applications (Milanese et al., 2011).

Environmental Applications

The compound has also been studied in the context of environmental science. For instance, research has been conducted on the anaerobic degradation of polycyclic aromatic hydrocarbons, where 6-(Methoxycarbonyl)-2-naphthoic acid played a role in understanding the degradation pathways and the biochemical processes involved in the degradation of naphthalene and related compounds (Meckenstock et al., 2004).

properties

IUPAC Name

6-methoxycarbonylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTKMAWOMQFTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391953
Record name 6-(Methoxycarbonyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)-2-naphthoic acid

CAS RN

7568-08-3
Record name Monomethyl 2,6-naphthalenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methoxycarbonyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)naphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLD8609LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,6-naphthalenedicarboxylic acid dimethyl ester (26.0 g, 106 mmol) was dissolved in N,N-dimethylformamide (500 ml), and a 1N aqueous sodium hydroxide solution (106 ml) was added dropwise thereto at 100° C. over 30 minutes. After stirred for 3 hours, the solvent was distilled off under reduced pressure, water was added to the residue and the insolubles were filtered off. Concentrated hydrochloric acid (9 ml) was added to the filtrate, the precipitated crude product was filtered, washed with water, and recrystallized from hot methanol to obtain 6-(methoxycarbonyl)-2-naphthalenecarboxylic acid (14.6 g) as a white powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of dimethyl 2,6-naphthalenedicarboxylate (39.6 g, 162 mmol) in dioxane (1.2 L) was heated to 70-80° C., slowly treated with a solution of KOH (9.1 g, 162 mmol) in methanol (162 mL), heated to 70° C., stirred for 30 minutes, cooled to room temperature, and filtered. The solid was washed sequentially with dioxane and diethyl ether, dissolved in water, adjusted to pH<7 with 1M HCl, and filtered. The solid was washed with water and dried to provide the desired product.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
162 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of KOH (0.459 g, 8.18 mmol) in methanol (1.5 ml) was added to a suspension of dimethyl 2,6-naphthlene dicarboxylate (2.0 g, 8.18 mmol) in dioxane (20 ml). The reaction mixture was stirred at 80° C. for 4 h, cooled to room temperature and a solid residue was rinsed with diethyl ether (10 ml). The solid was dissolved in water and treated with HCl (aq, 2M) to pH 3. The precipitate was filtered, washed with water, dried under vacuum to provide pure 74 as a white solid (1.55 g, 6.72 mmol, 82%). 1H NMR (400 MHz, DMSO-d6) δ 3.91 (3H, s), 8.02 (2H, dd, J 8.4 Hz), 8.22 (2H, dd, J 8.4 Hz), 8.66 (2H, dd, J 10.4 Hz).
Name
Quantity
0.459 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Methoxycarbonyl)-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
6-(Methoxycarbonyl)-2-naphthoic acid
Reactant of Route 3
Reactant of Route 3
6-(Methoxycarbonyl)-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
6-(Methoxycarbonyl)-2-naphthoic acid
Reactant of Route 5
Reactant of Route 5
6-(Methoxycarbonyl)-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
6-(Methoxycarbonyl)-2-naphthoic acid

Citations

For This Compound
3
Citations
E Burchacka, K Pstrowska, M Bryk, F Maciejowski… - Materials, 2023 - mdpi.com
S. aureus is the cause of many diseases, including numerous infections of the skin. One way to help combat skin infections is to use bandages containing activated carbon. Currently, …
Number of citations: 1 www.mdpi.com
M Tercel, GJ Atwell, S Yang… - Journal of medicinal …, 2009 - ACS Publications
Nitrochloromethylbenzindolines (nitroCBIs) are a new class of hypoxia-activated prodrugs for antitumor therapy. The recently reported prototypes undergo hypoxia-selective metabolism …
Number of citations: 51 pubs.acs.org
E Burchacka, M Sieńczyk, IM Frick, M Wysocka… - Biochimie, 2014 - Elsevier
SufA, which belongs to the subtilisin-like serine protease family, contains a non-canonical Asp-His-Ser catalytic triad. Under in vitro conditions, SufA is capable of human fibrinogen …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.